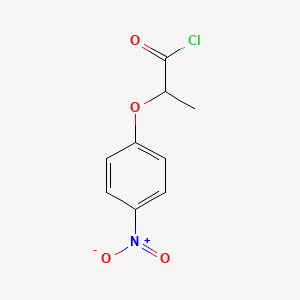

2-(4-Nitrophenoxy)propanoyl chloride

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Nitrophenoxy)propanoyl chloride typically involves the reaction of 4-nitrophenol with propanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(4-Nitrophenoxy)propanoyl chloride can undergo various chemical reactions, including:

Nucleophilic substitution: This reaction involves the replacement of the chlorine atom with a nucleophile, such as an amine or alcohol.

Common Reagents and Conditions:

Nucleophilic substitution: Common reagents include amines or alcohols , and the reaction is typically carried out in an organic solvent like dichloromethane .

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride .

Major Products:

Nucleophilic substitution: The major products are substituted amides or esters .

Reduction: The major product is 2-(4-aminophenoxy)propanoyl chloride .

Wissenschaftliche Forschungsanwendungen

2-(4-Nitrophenoxy)propanoyl chloride has several applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It is used in the modification of biomolecules for proteomics research.

Medicine: It is explored for its potential use in drug development and as a building block for pharmaceuticals.

Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(4-Nitrophenoxy)propanoyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, leading to the formation of amides, esters, and other derivatives . The nitro group can also participate in redox reactions, further expanding its reactivity profile .

Vergleich Mit ähnlichen Verbindungen

2-(4-Aminophenoxy)propanoyl chloride: Similar in structure but with an amine group instead of a nitro group.

2-(4-Methylphenoxy)propanoyl chloride: Similar in structure but with a methyl group instead of a nitro group.

Uniqueness: 2-(4-Nitrophenoxy)propanoyl chloride is unique due to the presence of the nitro group, which imparts distinct reactivity and properties compared to its analogs . This makes it particularly useful in specific synthetic applications and research contexts .

Biologische Aktivität

2-(4-Nitrophenoxy)propanoyl chloride is a chemical compound that has garnered attention in various fields, including biochemistry and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and potential applications, supported by relevant data and research findings.

Chemical Structure and Properties

The compound this compound possesses the following molecular characteristics:

- Molecular Formula : C₉H₈ClNO₄

- Molecular Weight : Approximately 217.62 g/mol

- Functional Groups : It contains an acyl chloride group, which is known for its reactivity with nucleophiles.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules through the acyl chloride functionality. This interaction can lead to:

- Enzyme Inhibition : The compound may inhibit specific enzymes by acylating active site residues, thereby modulating enzyme activity.

- Protein Interaction : It can serve as a biochemical probe to study protein interactions and dynamics within cellular systems.

Biological Activity Profiles

Research has indicated several potential biological activities associated with this compound:

- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit anticancer properties by inducing apoptosis in cancer cells.

- Anti-inflammatory Effects : The nitrophenoxy group may contribute to anti-inflammatory effects, making it a candidate for therapeutic applications in inflammatory diseases.

Case Study 1: Enzyme Interaction

A study investigating the interaction of this compound with serine proteases demonstrated that the compound could effectively inhibit enzyme activity through acylation of serine residues. This finding highlights its potential as a tool for probing enzyme mechanisms and developing inhibitors for therapeutic use.

Case Study 2: Anticancer Properties

In vitro assays have shown that derivatives of this compound can induce cell cycle arrest and apoptosis in various cancer cell lines. The mechanism involves the activation of caspase pathways, suggesting a promising avenue for anticancer drug development .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

2-(4-nitrophenoxy)propanoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO4/c1-6(9(10)12)15-8-4-2-7(3-5-8)11(13)14/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKYPKKNPZHHIJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)Cl)OC1=CC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.